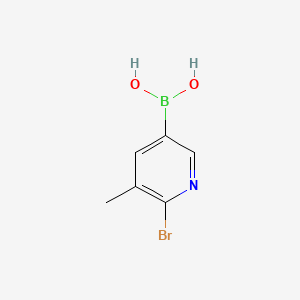

2-Bromo-3-methylpyridine-5-boronic acid

描述

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. chemicalbook.comgewhatman.cn Its presence is widespread in a vast number of FDA-approved drugs and biologically active natural products. chemicalbook.comgewhatman.cn The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for molecular recognition and binding to biological targets. ottokemi.com This structural motif is found in compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. gewhatman.cn In the realm of materials science, pyridine derivatives are utilized in the synthesis of polymers, dyes, and ligands for metal catalysts, owing to their unique electronic and coordination properties. cymitquimica.comchem-edata.com

Overview of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have revolutionized organic synthesis. Their stability, low toxicity, and versatile reactivity make them ideal synthetic intermediates. The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction's reliability and broad functional group tolerance have made it a cornerstone of modern synthetic chemistry. Beyond cross-coupling, organoboron compounds are used in a variety of other transformations, including Chan-Lam coupling and Petasis reactions.

Historical Context and Evolution of Pyridylboronic Acid Chemistry

The synthesis of the first boronic acid was reported in 1860 by Edward Frankland. However, the full potential of organoboron chemistry, and by extension pyridylboronic acids, was not realized until the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. The synthesis of pyridylboronic acids initially presented challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to interfere with reaction catalysts. Over the years, synthetic chemists have developed a range of methods to access these valuable compounds, including halogen-metal exchange followed by borylation, and various transition metal-catalyzed C-H borylation reactions. These advancements have made a wide array of substituted pyridylboronic acids readily accessible for synthetic applications.

Rationale for Focused Research on 2-Bromo-3-methylpyridine-5-boronic Acid

The specific compound, this compound, represents a highly functionalized and strategically important building block. Its structure incorporates several key features that make it a subject of interest for focused research:

Multifunctional Pyridine Core: The pyridine ring itself is a valuable pharmacophore, as discussed. The presence of a methyl group at the 3-position and a bromine atom at the 2-position provides steric and electronic differentiation, influencing the molecule's reactivity and potential biological interactions.

Orthogonal Reactive Sites: The boronic acid at the 5-position and the bromine atom at the 2-position offer two distinct and chemoselectively addressable handles for synthetic transformations. The boronic acid is primed for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl or vinyl substituents. The bromo group can participate in a range of other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or can be subjected to metal-halogen exchange to generate an organometallic species for further functionalization. This orthogonality allows for the sequential and controlled construction of complex molecular architectures.

Access to Novel Chemical Space: As a readily available intermediate, this compound provides a gateway to novel and diverse libraries of highly substituted pyridine derivatives. The ability to selectively functionalize two positions on the pyridine ring allows for the systematic exploration of structure-activity relationships in drug discovery programs and the fine-tuning of electronic properties in materials science applications.

The combination of these features makes this compound a powerful tool for the synthesis of new chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1003043-34-2 |

| Molecular Formula | C₆H₇BBrNO₂ |

| Molecular Weight | 215.84 g/mol |

属性

IUPAC Name |

(6-bromo-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXBKSYMWZLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590360 | |

| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-34-2 | |

| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylpyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Methylpyridine 5 Boronic Acid

Strategies for Boronic Acid Synthesis

The formation of an aryl or heteroaryl boronic acid typically involves the creation of an organometallic intermediate that is subsequently quenched with a boron electrophile, such as a trialkylborate. The two primary strategies for generating the necessary organometallic species from a pyridine (B92270) precursor are metal-halogen exchange and direct metal-hydrogen exchange (deprotonation).

Metal-Halogen Exchange and Subsequent Borylation with Trialkylborates

A robust and widely used method for preparing aryl and heteroaryl boronic acids is the lithiation-borylation sequence. manchester.ac.uked.ac.uk This process involves a metal-halogen exchange reaction, where a halogen atom (typically bromine or iodine) on an aromatic ring is swapped with a metal, most commonly lithium. wikipedia.org This generates a highly reactive organolithium species, which then acts as a nucleophile, attacking an electrophilic boron reagent like triisopropyl borate (B1201080) or trimethyl borate to form a boronate ester. Subsequent acidic or aqueous workup hydrolyzes the ester to yield the final boronic acid.

The logical precursor for the synthesis of 2-bromo-3-methylpyridine-5-boronic acid via this pathway is a dihalogenated pyridine, specifically 2,5-dibromo-3-methylpyridine (B189406) . This starting material provides the necessary bromine atoms at the C2 and C5 positions, one of which is retained in the final product while the other is selectively exchanged for the boronic acid group.

The synthesis of 2,5-dibromo-3-methylpyridine is well-documented and can be achieved through a Sandmeyer-type reaction starting from an aminopyridine. chemicalbook.comguidechem.comgoogle.com A common route involves the diazotization of 5-bromo-3-methylpyridin-2-amine in the presence of hydrobromic acid and sodium nitrite, which converts the amino group into a diazonium salt that is subsequently displaced by a bromide ion. chemicalbook.com An alternative preparation starts with 2-amino-3-methylpyridine, which first undergoes bromination at the 5-position, followed by the same diazotization/bromination sequence to replace the 2-amino group. guidechem.comgoogle.com

Table 1: Key Precursors in the Metal-Halogen Exchange Pathway

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 2,5-Dibromo-3-methylpyridine | 3430-18-0 | Direct precursor for metal-halogen exchange. |

| 5-Bromo-3-methylpyridin-2-amine | 3430-21-5 | Starting material for the synthesis of 2,5-dibromo-3-methylpyridine. |

| 2-Amino-3-methylpyridine | 1603-40-3 | Alternative starting material for the synthesis of 2,5-dibromo-3-methylpyridine. guidechem.comgoogle.com |

| n-Butyllithium | 109-72-8 | Reagent for selective metal-halogen exchange at the C5 position. researchgate.net |

| Triisopropyl borate | 5419-55-6 | Boron electrophile used to trap the organolithium intermediate. |

A critical aspect of using a dihalogenated precursor like 2,5-dibromo-3-methylpyridine is controlling the regioselectivity of the metal-halogen exchange. For the desired product, the exchange must occur exclusively at the C5 position, leaving the C2 bromine atom intact. The outcome of this reaction is kinetically controlled and influenced by the stability of the resulting carbanion intermediate, steric hindrance, and solvent effects. wikipedia.org

In the case of 2,5-dibromopyridine, studies have shown that the site of monolithiation can be directed by the choice of solvent and concentration. researchgate.net Generally, the bromine at the C5 position is more susceptible to exchange with alkyllithium reagents than the bromine at the C2 position. The C-Br bond at the 2-position (alpha to the nitrogen) is electronically different from the one at the 5-position (beta to the nitrogen). The greater kinetic acidity of protons alpha to the pyridine nitrogen suggests that an organolithium species at the 5-position is more stable than one at the 2-position, thus favoring its formation during the exchange.

To optimize the yield, the reaction is typically performed under inert atmospheric conditions at very low temperatures (e.g., -78 °C to -110 °C) to prevent side reactions of the highly reactive organolithium intermediate. nih.govorganic-chemistry.org The slow addition of the alkyllithium reagent to the dibromopyridine precursor is crucial. Once the organolithium species is formed, the trialkylborate is added, and the reaction is allowed to warm slowly before quenching and workup. The use of Grignard reagents, formed through magnesium-halogen exchange, can also be an effective, albeit less reactive, alternative to organolithiums. nih.govorganic-chemistry.org

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation

An alternative strategy for generating the key organometallic intermediate is Directed ortho-Metallation (DoM), which involves the direct deprotonation of a C-H bond. wikipedia.org This reaction relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a Lewis basic functional group, coordinates to the organolithium base, localizing it and facilitating the removal of a proton from the adjacent (ortho) position. organic-chemistry.orgbaranlab.orgharvard.edu

In pyridine systems, the nitrogen atom itself can act as a coordinating center, but this often leads to nucleophilic addition of the alkyllithium reagent to the C2 or C6 positions rather than deprotonation. harvard.edu Therefore, a powerful external DMG is typically required to achieve clean C-H activation. Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides, which effectively chelate the lithium cation and direct deprotonation to a specific site. wikipedia.orgorganic-chemistry.org The position of the DMG on the pyridine ring dictates which C-H bond is activated. A DMG at C2 will direct metallation to C3, while a DMG at C3 could potentially direct to C2 or C4.

For the synthesis of this compound starting from 2-bromo-3-methylpyridine (B184072), a DoM approach is not straightforward. The substituents present (bromo and methyl) are not effective directing groups for deprotonation. A hypothetical DoM route would likely require starting with a pyridine ring bearing a strong DMG at the C4 position to direct metallation to the C5 position.

Table 2: Relative Strength of Common Directing Metalation Groups (DMGs)

| Strength | Directing Group Examples |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -CH=NR |

| Moderate | -OR, -NR₂, -Cl, -F |

| Weak | -CH₂NR₂, -Ph |

Source: General classification based on literature. organic-chemistry.orgbaranlab.org

Synthesizing the target compound via C-H activation of 2-bromo-3-methylpyridine would require functionalization at the C5 position. In a pyridine ring, the C2/C6 (ortho) and C4 (para) positions are electronically deficient and thus more susceptible to nucleophilic attack or metallation, while the C3/C5 (meta) positions are electronically more neutral and less reactive. bohrium.comnih.gov Achieving meta-selective C-H functionalization is therefore a significant synthetic challenge. nih.govresearchgate.net

Traditional DoM strategies are ill-suited for this task as they are inherently ortho-selective. wikipedia.org However, significant advances have been made to overcome this limitation:

Steric Control: In some systems, particularly with iridium-catalyzed C-H borylation, large substituents at the ortho positions can sterically block these sites, forcing the borylation to occur at the less hindered meta position. researchgate.netnih.gov For 2-bromo-3-methylpyridine, the C2 and C3 positions are already substituted, potentially favoring reaction at C5 over the more sterically hindered C4 position.

Temporary Dearomatization: This advanced strategy involves converting the electron-deficient pyridine into a more electron-rich dearomatized intermediate, such as a dihydropyridine. bohrium.comnih.gov These intermediates behave differently, and their most nucleophilic position often corresponds to the meta position of the original pyridine. Reaction with an electrophile (like a boron source) followed by rearomatization can yield the meta-functionalized product. researchgate.net

Ligand-Controlled Catalysis: Research into palladium and cobalt catalysis has shown that specially designed ligands can override the inherent electronic preferences of the pyridine ring, enabling C-H functionalization at the meta position. researchgate.netyoutube.com

While these advanced methods offer potential pathways, their application to the specific synthesis of this compound has not been explicitly detailed and would represent a cutting-edge synthetic challenge. The metal-halogen exchange route remains the more established and direct methodology.

Transition Metal-Catalyzed Borylation

Transition metal catalysis provides powerful tools for the formation of carbon-boron bonds, enabling the synthesis of a wide array of aryl and heteroaryl boronic acids and their derivatives. Palladium, iridium, and rhodium complexes are prominently used to catalyze the borylation of pyridine rings through different mechanisms.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

Palladium-catalyzed cross-coupling reactions represent a robust and widely employed method for the synthesis of pyridinylboronic acids from halopyridines. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, can be adapted for carbon-boron bond formation by coupling a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). uwindsor.caillinois.edu This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.ca

The general mechanism involves the oxidative addition of the halopyridine to the palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the pyridinylboronic ester and regenerate the catalyst. uwindsor.canih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For the synthesis of this compound, a common starting material would be a dihalopyridine, such as 2,5-dibromo-3-methylpyridine. The regioselectivity of the borylation can often be controlled by the reaction conditions and the electronic and steric nature of the substituents on the pyridine ring. nih.govresearchgate.net

A typical reaction setup for the synthesis of a pyridinylboronic acid pinacol (B44631) ester is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| 5-Bromo-2-methylpyrimidine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | dppf | Potassium Acetate (B1210297) | 1,4-Dioxane | 90°C | High |

| Aryl Halide | (Alkoxy)diboron | Pd(PPh₃)₄ | PPh₃ | KOAc | - | - | Good |

This table represents typical conditions for palladium-catalyzed borylation of halopyridines and may not be specific to this compound.

Ligand Design and Catalyst Optimization for Pyridine Borylation

The success of transition metal-catalyzed pyridine borylation is heavily dependent on the design of the ligand and the optimization of the catalyst system. nih.govnih.govacs.org The ligand plays a critical role in modulating the reactivity, stability, and selectivity of the metal catalyst. nih.govacs.org

In palladium-catalyzed cross-coupling, phosphine ligands are commonly used. The steric and electronic properties of the phosphine can influence the rates of oxidative addition and reductive elimination. acs.org For challenging substrates, the development of specialized ligands, such as those based on pyridine or quinoline, has been crucial. nih.gov

For iridium-catalyzed C-H borylation, bipyridine-based ligands, like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), are frequently employed. thieme-connect.de Research has focused on designing ligands that can overcome the inhibitory effect of the pyridine substrate. This includes the development of bifunctional catalysts that incorporate a Lewis acid to interact with the pyridine nitrogen, thereby preventing its coordination to the iridium center and directing the borylation to a specific position. thieme-connect.de The rational design of supramolecular iridium catalysts has also been shown to enhance predictability and selectivity in pyridine borylation. thieme-connect.denih.gov The optimization of reaction conditions, including the choice of solvent and base, is also critical for achieving high efficiency. thieme-connect.de

[4+2] Cycloaddition Approaches to Pyridinylboronic Acids

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful strategy for the construction of six-membered rings, including the pyridine nucleus. libretexts.orgrsc.org This approach can be utilized to synthesize pyridinylboronic acids by employing dienophiles or dienes containing a boron moiety. researchgate.net The reaction involves the concerted interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile). libretexts.org

While less common than transition metal-catalyzed methods for this specific target, cycloaddition strategies offer a convergent and often stereospecific route to highly substituted pyridines. mdpi.com The synthesis of pyridinylboronic acids via this method would require a carefully designed precursor that incorporates a boronic acid or ester functionality and can participate in a [4+2] cycloaddition to form the desired substituted pyridine ring. researchgate.net

Synthesis of this compound Esters (e.g., Pinacol Ester)

In many synthetic applications, boronic acids are used in their ester form, most commonly as pinacol esters. The synthesis of this compound pinacol ester can be achieved directly from the corresponding borylation reactions described above, particularly the palladium-catalyzed cross-coupling with bis(pinacolato)diboron. chemicalbook.com

Alternatively, the boronic acid can be synthesized first and then esterified with pinacol. This is often done by refluxing the boronic acid with pinacol in a suitable solvent with azeotropic removal of water. google.com The pinacol ester offers significant advantages in terms of handling, purification, and stability.

A general procedure for the synthesis of a pyrimidine (B1678525) pinacol borate involves the protection of an amino group, followed by lithiation and reaction with an isopropyl borate, deprotection, and finally refluxing with pinacol. google.com

Advantages of Boronic Esters over Boronic Acids in Synthesis and Stability

Boronic esters, particularly pinacol esters, are often preferred over their corresponding boronic acids in organic synthesis for several key reasons. amerigoscientific.comresearchgate.net

Enhanced Stability: Boronic acids are prone to dehydration to form cyclic boroxines (anhydrides) and can undergo protodeboronation under certain conditions. amerigoscientific.com Boronic esters, especially bulky cyclic esters like pinacolates, are generally more stable and less susceptible to these decomposition pathways. amerigoscientific.comresearchgate.net This increased stability allows for easier handling, purification by chromatography, and longer shelf life. amerigoscientific.comdigitellinc.com

Improved Solubility: Boronic esters are typically more soluble in organic solvents commonly used in cross-coupling reactions compared to the often polar and less soluble boronic acids. This can lead to more homogeneous reaction mixtures and improved reaction rates.

Milder Reaction Conditions: The use of boronic esters can sometimes allow for milder reaction conditions in cross-coupling reactions. While boronic acids often require a base for activation in Suzuki-Miyaura coupling, boronic esters can sometimes participate directly in the catalytic cycle. nih.gov

Compatibility with a Broader Range of Functional Groups: The increased stability of boronic esters makes them more compatible with a wider array of functional groups that might be sensitive to the conditions required for the synthesis or use of free boronic acids.

| Property | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |

| Stability | Prone to dehydration (boroxine formation) and protodeboronation. amerigoscientific.com | Generally more stable, less prone to decomposition. amerigoscientific.comresearchgate.net |

| Purification | Can be challenging due to polarity and potential instability. | Easier to purify, often by chromatography. amerigoscientific.comdigitellinc.com |

| Solubility | Often have lower solubility in organic solvents. | Typically more soluble in organic solvents. |

| Handling | Can be more difficult to handle due to their physical properties. | Generally easier to handle as crystalline solids. |

Conversion of Boronic Esters to Boronic Acids

The transformation of boronic esters, such as 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, into the corresponding boronic acid is a fundamental deprotection step. This conversion is typically achieved through hydrolysis, which cleaves the ester bond, yielding the free boronic acid and the corresponding diol (e.g., pinacol).

While specific experimental conditions for the hydrolysis of this compound pinacol ester are not extensively detailed in readily available literature, general protocols for arylboronic ester deprotection serve as a guide. A typical procedure would involve dissolving the boronic ester in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water, followed by the addition of an acid or base. The reaction progress is monitored, and upon completion, the boronic acid is isolated through workup procedures.

Purification and Isolation Techniques for this compound and its Derivatives

The purity of this compound is paramount for its successful use in subsequent applications, such as Suzuki-Miyaura cross-coupling reactions. Various techniques are employed to purify the crude product obtained after synthesis or hydrolysis. The choice of method depends on the nature of the impurities present.

Recrystallization: This is a common and effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. For boronic acids, solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below are ideal. For a related compound, 3-pyridylboronic acid pinacol ester, crystallization from cyclohexane (B81311) was used for purification. orgsyn.org This suggests that non-polar or moderately polar solvents could be suitable for the recrystallization of this compound or its ester derivatives.

Washing/Trituration: Crude solid products can often be purified by washing with a solvent in which the desired compound is sparingly soluble, while the impurities are readily soluble. For example, a procedure for the synthesis of 2-bromo-5-methyl-3-nitropyridine (B1280105) involved collecting the solid product by filtration and washing it thoroughly with ice-cold deionized water to remove impurities. chemicalbook.com This simple washing step can be effective in removing water-soluble byproducts and reagents.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For boronic acids and their esters, silica (B1680970) gel chromatography is frequently used. A gradient elution system, for instance using a mixture of ethyl acetate and hexanes, can effectively separate the target compound from reaction byproducts. chemicalbook.com For more polar boronic acids, reverse-phase high-performance liquid chromatography (HPLC) might be employed. A method for the analysis of the related compound 2-amino-5-bromo-3-methylpyridine (B22881) utilized a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier. sielc.com Such conditions can be adapted for the preparative purification of this compound.

Isolation: After purification, the final step is the isolation of the pure compound. This typically involves filtration of the purified solid from the solvent, followed by drying under vacuum to remove any residual solvent. For solids obtained from chromatography, the solvent from the collected fractions is removed using a rotary evaporator.

Below is a table summarizing the purification techniques that can be applied to this compound and its derivatives, based on general laboratory practices for similar compounds.

Table 1: Purification Techniques for this compound and its Derivatives

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application |

|---|---|---|---|

| Recrystallization | Cyclohexane, Heptane, Toluene, or mixtures with polar co-solvents | Differential solubility of the compound and impurities at varying temperatures | Removal of soluble and insoluble impurities from the crude solid product |

| Washing/Trituration | Ice-cold deionized water, Diethyl ether, Hexanes | Differential solubility of the compound and impurities in a specific solvent | Removal of highly soluble impurities from the solid product |

| Silica Gel Chromatography | Silica gel; Eluent: Hexanes/Ethyl Acetate gradient | Differential adsorption of compounds onto the polar stationary phase | Separation of compounds with different polarities |

| Reverse-Phase HPLC | C18 silica gel; Eluent: Acetonitrile/Water with acid (e.g., formic or phosphoric acid) | Differential partitioning between a non-polar stationary phase and a polar mobile phase | High-resolution purification of the final product, especially for removing closely related impurities |

Reactivity and Mechanistic Studies of 2 Bromo 3 Methylpyridine 5 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. nih.govethz.ch This palladium-catalyzed reaction is particularly valued for its mild conditions and high tolerance for a wide range of functional groups. nih.govethz.ch 2-Bromo-3-methylpyridine-5-boronic acid serves as a versatile building block in these reactions, providing a substituted pyridine (B92270) moiety that is a common structural motif in pharmaceuticals and advanced materials. Its reactivity is influenced by the electronic properties of the pyridine ring and the nature of the coupling partners and catalytic system employed.

This compound demonstrates broad compatibility in Suzuki-Miyaura couplings with a diverse array of aryl and heteroaryl halides. The success and efficiency of these reactions depend on the electronic and steric characteristics of the halide substrate, as well as the chosen reaction conditions. Generally, the reactivity of the halide partner follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions.

The coupling of pyridyl boronic acids with pyridine halides is a crucial method for synthesizing bipyridine structures, which are prevalent in ligand design and medicinal chemistry. While specific data on the direct coupling of this compound with 2-bromo-3-picoline is not extensively detailed in the cited literature, the reactivity of similar systems provides significant insight. For instance, the coupling of various aryl boronic acids with bromopyridine derivatives has been thoroughly investigated.

In a relevant study, the ligand-free, Pd(OAc)2-catalyzed Suzuki reaction of 2-bromo-5-methylpyridine (B20793) (an isomer of 2-bromo-3-picoline) with phenylboronic acid was achieved with high efficiency. researchgate.net The reaction, promoted by oxygen, proceeded rapidly in an aqueous isopropanol (B130326) medium, yielding the corresponding 2-phenyl-5-methylpyridine. researchgate.net This demonstrates that brominated picoline substrates are viable coupling partners for boronic acids under appropriate conditions, suggesting a similar reactivity profile for the coupling of 2-bromo-3-picoline with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine with Phenylboronic Acid This table presents data for a reaction analogous to the coupling with 2-bromo-3-picoline, illustrating the general reactivity.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 2-Bromo-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. i-PrOH | 80 | 30 | 98 |

Data sourced from Hao, et al. (2010). researchgate.net

Aminopyridine moieties are critical pharmacophores in numerous drug candidates. The direct coupling of boronic acids with bromoaminopyridines is a powerful strategy, although the free amine can sometimes complicate the catalytic cycle. Research has shown that Suzuki-Miyaura reactions can be effectively performed on aminopyridine substrates.

A key study detailed the synthesis of novel 5-aryl-2-methylpyridin-3-amine derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids. mdpi.com The reactions were successfully carried out using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com This methodology tolerated various functional groups on the arylboronic acid partner, affording the desired aminobipyridyl products in moderate to good yields, demonstrating the compatibility of the aminopyridine scaffold in these couplings. mdpi.com

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 |

Data sourced from Khan, et al. (2017). mdpi.com

The scope of the Suzuki-Miyaura reaction extends to a wide variety of other heteroaromatic halides, including those based on thiophene (B33073), furan, pyrazole, and indole. nih.govresearchgate.net These reactions are essential for creating complex, polyheterocyclic systems found in materials science and medicinal chemistry. The coupling of this compound with these substrates allows for the direct installation of the methyl-substituted pyridine ring onto another heterocyclic core.

For example, studies on the regioselective Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids have been reported. nih.gov These reactions, catalyzed by Pd(PPh₃)₄, selectively substitute the bromine at the 5-position of the thiophene ring, which is more electronically deficient. nih.govresearchgate.net This highlights the compatibility between pyridine-boronic acids and thiophene halides, allowing for the synthesis of aryl-thiophene structures. The principles governing this regioselectivity can be applied to predict the outcomes of coupling this compound with various polyhalogenated heteroaromatic systems.

The choice of the palladium catalyst and associated ligands is paramount in determining the efficiency, selectivity, and scope of the Suzuki-Miyaura reaction. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. Different palladium sources and ligands can significantly influence the rates of these elementary steps.

A variety of palladium sources are effective for mediating the Suzuki-Miyaura coupling of this compound and its reaction partners.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, air-stable Pd(0) precatalyst that is effective for a broad range of substrates. It has been successfully employed in the coupling of bromoaminopyridines and dibromothiophenes. mdpi.comresearchgate.net In the synthesis of 5-aryl-2-methylpyridin-3-amines, Pd(PPh₃)₄ (5 mol%) was used to achieve good yields, demonstrating its robustness for coupling heteroaromatic systems. mdpi.com

Palladium(II) Acetate (B1210297) (Pd(OAc)₂): As a Pd(II) salt, Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can be achieved by phosphine (B1218219) ligands, solvents, or the organoboron reagent itself. rsc.org It is often used in ligand-free protocols, particularly for activated aryl bromides. A fast and efficient protocol for the Suzuki coupling of 2-halogenated pyridines utilized Pd(OAc)₂ as the catalyst in aqueous isopropanol under air, highlighting its utility in simpler, more economical catalytic systems. researchgate.netresearchgate.net

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This Pd(0) source is highly active and is frequently paired with electron-rich, bulky phosphine ligands such as XPhos or SPhos. This combination is particularly effective for coupling challenging substrates, including less reactive aryl chlorides and sterically hindered partners. rsc.orgcommonorganicchemistry.com While homogeneous catalysts based on Pd₂(dba)₃ are common, its application in reactions involving pyridylboronic acids often requires careful optimization to prevent catalyst inhibition by the nitrogen lone pair of the substrate or product. rsc.orgreddit.com

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling

Role of Ancillary Ligands (e.g., Phosphines like RuPhos, DPPP)

Ancillary ligands, particularly phosphines, are critical to the success of the Suzuki-Miyaura coupling by stabilizing the palladium catalyst and modulating its reactivity. reddit.com The choice of ligand significantly influences the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.

Bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity. researchgate.net Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide into the C-Br bond. researchgate.net Sterically demanding ligands, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), promote the formation of monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step to release the product. researchgate.netnih.gov For instance, catalyst systems pairing Pd(OAc)₂ with bulky, electron-rich phosphines like RuPhos or SPhos have proven effective for the cross-coupling of a wide array of heteroarylboronic acids with heteroaryl halides. nih.gov

In contrast, bidentate phosphine ligands like 1,3-Bis(diphenylphosphino)propane (DPPP) create a more defined coordination sphere around the palladium center. The "bite angle" of these ligands influences the ease of both oxidative addition and reductive elimination. While specific studies on this compound are not detailed, the principles derived from similar heteroaryl couplings suggest that ligands like RuPhos are highly effective for challenging couplings involving electron-deficient pyridines. nih.gov

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |

|---|---|---|---|

| High Electron Density | Accelerates rate by making Pd(0) more nucleophilic. researchgate.net | Generally favorable. | RuPhos, SPhos, PCy₃ |

| Large Steric Bulk | Promotes formation of reactive 14-electron Pd(0) species. illinois.edu | Accelerates rate by destabilizing the diorganopalladium(II) intermediate. researchgate.net | RuPhos, XPhos, t-Bu₃P |

| Bidentate (Chelating) | Rate is influenced by the bite angle. | Rate is influenced by the bite angle; small angles can be favorable. researchgate.net | DPPP, dppf |

Influence of Bases and Solvents

The choice of base and solvent system is paramount for a successful Suzuki-Miyaura coupling. researchgate.net The primary role of the base is to facilitate the transmetalation step by converting the boronic acid into a more nucleophilic boronate species. wikipedia.orgdeepdyve.com

Bases: A variety of bases can be used, with their strength and composition affecting reaction outcomes. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). deepdyve.comresearchgate.net For heteroaryl couplings, K₃PO₄ is often a preferred base, proving effective in systems involving heteroarylboronic acids. nih.gov The base's function is to react with the boronic acid to form a tetracoordinate boronate [R-B(OH)₃]⁻, which is more competent for transmetalation than the neutral acid. deepdyve.com The gradual formation of boric acid as a byproduct during the reaction can also influence the acid-base equilibrium of the medium. deepdyve.com

Solvents: The solvent must solubilize the various components of the reaction, including the organic substrates, the palladium catalyst, and the base. Often, a mixture of an organic solvent and water is used. researchgate.net Protic solvents like water or alcohols can play a direct role in the mechanism, particularly in the formation of palladium hydroxide (B78521) intermediates. Common organic solvents include dioxane, toluene, and tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com For example, studies have shown that for the coupling of phenylboronic acid and bromobenzene, a mixed solvent system of methanol (B129727) and water (3:2) can provide excellent yields. researchgate.net The optimal choice depends on the specific substrates and base used.

| Base | Typical Solvent(s) | General Applicability/Notes |

|---|---|---|

| K₃PO₄ | Dioxane/H₂O, Toluene, n-Butanol nih.govmdpi.com | Highly effective for a broad range of substrates, including heteroaryls. nih.gov |

| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Ethanol, DMF | Commonly used, effective for many standard couplings. |

| Cs₂CO₃ | Dioxane, THF | Stronger base, often used for less reactive substrates. |

| NaOH / KOH | Methanol/H₂O, THF/H₂O researchgate.net | Strong aqueous bases; can promote side reactions if not controlled. researchgate.net |

Mechanistic Pathways in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. wikipedia.orglibretexts.org

Oxidative Addition, Transmetalation, and Reductive Elimination

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (in this case, the bromopyridine moiety) undergoes oxidative addition to the Pd(0) species, breaking the C-Br bond and forming a square planar Pd(II) complex, L₂Pd(Ar)X. libretexts.orgrsc.org This step is often the rate-determining step in the cycle. libretexts.org The reactivity of the halide follows the order I > OTf > Br >> Cl. wikipedia.org

Transmetalation : This is the most complex step, where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. nih.gov This forms a diorganopalladium(II) intermediate, L₂Pd(Ar)(Ar'). The exact mechanism of this step has been the subject of extensive study and is highly dependent on the reaction conditions. nih.govresearchgate.net

Reductive Elimination : The final step involves the two organic groups on the diorganopalladium(II) complex coupling to form the new C-C bond of the biaryl product. libretexts.org This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org This step is typically fast and irreversible and is favored by bulky ligands. researchgate.net

Boronate Pathway vs. Oxo-Palladium Pathway

The transmetalation step can proceed through two primary mechanistic routes, largely dictated by the role of the base. nih.gov

Boronate Pathway : In this widely accepted mechanism, the base reacts first with the boronic acid to form an anionic tetracoordinate "ate" complex (a boronate, [R-B(OH)₃]⁻). This boronate is significantly more nucleophilic than the neutral boronic acid and readily transfers its organic group to the L₂Pd(Ar)X complex. researchgate.netprinceton.edu

Oxo-Palladium Pathway : An alternative pathway proposes that the base (specifically a hydroxide) first reacts with the L₂Pd(Ar)X complex to form a palladium-hydroxide species, L₂Pd(Ar)OH. princeton.edu This palladium-hydroxide then undergoes reaction with the neutral boronic acid, forming a Pd-O-B linkage, which facilitates the transfer of the organic group from boron to palladium. nih.govprinceton.edu

Recent kinetic and mechanistic studies suggest that for many common catalyst systems (e.g., using PPh₃ or PCy₃ ligands in aqueous solvents), the reaction between a palladium-hydroxo complex and the neutral boronic acid (the oxo-palladium pathway) is kinetically much faster and is the dominant route. nih.gov

Understanding Rate-Determining Steps

For many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) catalyst is considered the rate-determining step (RDS). libretexts.org However, the transmetalation step can also be rate-limiting, particularly with less reactive boronic acids or when the formation of the active boronate species is slow. rsc.orgnih.gov For example, the C-B bond breaking during transmetalation has been identified as the RDS in some DFT studies of related systems, with a significant activation energy barrier. nih.gov The specific RDS is a function of the halide, the boronic acid's electronic properties, the ligand, and the base.

Side Reactions and Mitigation Strategies

Several side reactions can compete with the desired cross-coupling, reducing the yield and purity of the product.

Protodeboronation : This is a common side reaction where the boronic acid functional group is replaced by a hydrogen atom from a proton source (like water or alcohol), especially under basic conditions or at elevated temperatures. mit.eduethz.ch Heteroarylboronic acids, particularly those containing nitrogen, can be susceptible to this process.

Mitigation : Using anhydrous conditions, carefully selecting the base, employing boronic esters (which are often more stable), and using highly active catalysts that promote rapid cross-coupling over decomposition can minimize protodeboronation. mit.edunih.gov

Homocoupling : This involves the coupling of two molecules of the boronic acid (to form Ar'-Ar') or two molecules of the aryl halide (to form Ar-Ar). Homocoupling of the boronic acid is often catalyzed by palladium and can be promoted by the presence of oxygen.

Mitigation : Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen is the primary strategy to prevent homocoupling.

Catalyst Deactivation : The palladium catalyst can be deactivated through the formation of palladium black or by inhibition from substrate functional groups. Nitrogen-containing heterocycles, such as pyridines, can coordinate to the palladium center and inhibit catalytic activity. mit.edu

Mitigation : The use of bulky, electron-rich ligands can protect the palladium center and prevent the formation of inactive aggregates. For nitrogen-rich heterocycles, specific precatalysts have been developed that generate the active catalytic species under mild conditions, outcompeting catalyst inhibition. rsc.orgmit.edu

Protodeboronation and its Control

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura coupling, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.orgnih.gov This process is particularly relevant for heteroaromatic boronic acids, including pyridine derivatives. The propensity for protodeboronation is highly dependent on factors such as the reaction conditions and the specific organic substituent on the boronic acid. wikipedia.org

For basic heteroaromatic boronic acids like those derived from pyridine, the mechanism can be complex. Under neutral pH conditions, these compounds can exist as zwitterionic species, which can lead to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.orgresearchgate.net The rate of protodeboronation is pH-dependent and can vary significantly. researchgate.net For instance, while 3- and 4-pyridyl boronic acids undergo very slow protodeboronation, 2-pyridyl derivatives can decompose rapidly under neutral conditions. researchgate.net

Several strategies have been developed to control and suppress protodeboronation:

Use of Boronic Acid Derivatives: Protecting the boronic acid functionality can prevent premature decomposition. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are effective "slow-release" agents that gradually generate the active boronic acid in the reaction mixture. wikipedia.orgresearchgate.net This approach keeps the concentration of the unstable free boronic acid low, minimizing its degradation. researchgate.net

Metal Additives: The addition of metal salts, such as those of copper, can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. wikipedia.org

Anhydrous Conditions: Employing anhydrous reaction conditions can also help to attenuate competitive protodeboronation. nih.gov

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| "Slow-Release" from MIDA Boronates | Use of air-stable N-methyliminodiacetic acid (MIDA) boronates that hydrolyze in situ to slowly release the unstable boronic acid. | Transforms unstable boronic acids into shelf-stable reagents; highly effective for cross-coupling with a wide range of aryl chlorides. | nih.govnih.gov |

| Use of Organotrifluoroborates | Potassium organotrifluoroborate salts serve as protected forms of boronic acids, releasing the boronic acid under specific conditions. | Crystalline, stable to moisture and air; byproducts are relatively benign. | wikipedia.orgbohrium.com |

| Addition of Copper Salts | Copper salts like Cu(OAc)2 can promote the cross-coupling reaction, making it more competitive against protodeboronation. | Inexpensive and non-toxic additives can improve yields in challenging couplings. | researchgate.netnih.gov |

| Anhydrous Reaction Conditions | Performing the reaction in the absence of water to minimize the proton source required for protodeboronation. | Can be effective in suppressing the hydrolysis-dependent decomposition pathway. | nih.gov |

Oxidative Homocoupling and its Suppression

Oxidative homocoupling is another common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl product. This process is often mediated by the palladium catalyst, particularly in the presence of oxygen. acs.orgresearchgate.net The reaction can proceed through a stoichiometric reaction between Pd(II) and the boronic acid, resulting in the formation of the dimer and Pd(0). acs.org While sometimes utilized for the synthesis of symmetrical macrocycles, it is generally an undesirable byproduct in cross-coupling reactions. nih.govresearchgate.net

Several methods can be employed to suppress oxidative homocoupling:

Exclusion of Oxygen: Since oxygen promotes the homocoupling reaction, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is a primary control measure. researchgate.netresearchgate.net A subsurface sparge with nitrogen can be particularly effective at rigorously excluding dissolved oxygen. acs.org

Addition of Reducing Agents: Mild reducing agents, such as potassium formate (B1220265), can help to minimize the concentration of the Pd(II) species that facilitates homocoupling, without significantly affecting the active catalytic cycle. acs.orgacs.org

Controlled Addition of Reagents: A slow addition of the boronic ester has been shown to be critical in suppressing the formation of homocoupled impurities in certain syntheses. researchgate.net Pre-heating the reaction mixture containing the catalyst, base, and solvent before adding the boronic acid can also be an effective strategy. researchgate.net

| Method | Mechanism of Action | Experimental Implementation | Reference |

|---|---|---|---|

| Inert Atmosphere | Prevents the oxidation of Pd(0) to the Pd(II) species that promotes homocoupling. | Deoxygenating the solvent and running the reaction under a nitrogen or argon atmosphere. A nitrogen subsurface sparge is highly effective. | acs.orgresearchgate.netresearchgate.net |

| Addition of Mild Reducing Agents | Reduces the concentration of free Pd(II) in the reaction mixture. | Addition of potassium formate to the reaction mixture before the catalyst. | acs.orgacs.org |

| Slow Addition of Boronic Ester | Maintains a low concentration of the boronic species, disfavoring the bimolecular homocoupling reaction. | The boronic ester is added slowly over the course of the reaction. | researchgate.net |

| Pre-heating of Reaction Mixture | Ensures the catalyst is in its active Pd(0) state before the boronic acid is introduced. | The catalyst, base, solvent, and aryl halide are heated together before the boronic acid is added. | researchgate.net |

Catalyst Deactivation Mechanisms

The efficiency of Suzuki-Miyaura reactions can be significantly hampered by various catalyst deactivation pathways. For heteroaromatic substrates like this compound, the Lewis basic nitrogen atom of the pyridine ring can play a crucial role in deactivation. nih.govnih.gov

Key deactivation mechanisms include:

Ligand Degradation and Palladium Agglomeration: At longer reaction times, degradation of the phosphine ligands and the aggregation of the palladium catalyst can lead to a loss of catalytic activity. nih.gov

Product Inhibition: Strong adsorption of the cross-coupling product onto the surface of heterogeneous catalysts (like Pd nanoparticles on a polymer support) can block active sites and cause deactivation during catalyst recycling. researchgate.net

Coordination of Heteroatoms: The Lewis basic nitrogen atom in pyridine substrates can coordinate to the palladium center, inhibiting further reactivity and deactivating the catalyst. nih.govnih.gov This is a well-recognized challenge in the coupling of 2-pyridyl compounds. researchgate.netresearchgate.net

Inhibition by Base: In some systems, super-stoichiometric amounts of base can lead to catalyst deactivation and incomplete conversion, necessitating a staged addition of the base. nih.gov

To mitigate these issues, the choice of ligand is critical. Sterically encumbered alkyl phosphine ligands can favor the formation of more reactive mono-coordinated palladium-phosphine complexes and can also help to reduce side reactions like β-hydride elimination. nih.gov Additionally, Lewis acidic additives like trimethyl borate (B1201080) can coordinate to the Lewis-basic heteroatoms, preventing them from deactivating the palladium catalyst. nih.gov

"Slow-Release" Strategies for Boronic Acid Functionality

The inherent instability of many boronic acids, particularly 2-heterocyclic derivatives, necessitates strategies to protect them from degradation while allowing them to participate in the catalytic cycle. nih.govnih.gov The "slow-release" strategy is a powerful approach that addresses this challenge. researchgate.netcapes.gov.br

This strategy involves using a stable precursor, or "masked" form of the boronic acid, which under the reaction conditions, controllably liberates the active boronic acid. researchgate.net This ensures that the concentration of the free, unstable boronic acid in the reaction medium is kept to a minimum, thus reducing its rate of degradation through pathways like protodeboronation. researchgate.net

The most prominent examples of this strategy include:

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be stored on the benchtop. nih.gov In the presence of a mild aqueous base (e.g., K₃PO₄), they undergo slow hydrolysis to release the corresponding boronic acid over several hours. nih.gov This method has proven to be a general solution for handling unstable 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids, enabling their efficient coupling even with challenging aryl chlorides. nih.govnih.gov

Organotrifluoroborates: Potassium organotrifluoroborate salts are another class of stable boronic acid surrogates. They are generally more stable to protodeboronation than the corresponding boronic acids and can release the active species under the basic conditions of the Suzuki-Miyaura coupling. wikipedia.orgbohrium.com

These slow-release approaches effectively synchronize the rate of boronic acid generation with its consumption in the catalytic cycle, thereby maximizing the efficiency of the cross-coupling reaction while minimizing side reactions. researchgate.netcapes.gov.br

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the boronic acid functionality of this compound and its derivatives can be utilized in other important C-C bond-forming reactions.

C-H Arylation Reactions with Boronic Acids/Esters

Direct C-H arylation represents an increasingly important and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. Boronic acids can serve as the arylating agent in these transformations. For instance, ruthenium-catalyzed C2-H arylation of indoles and pyrroles using boronic acids under oxidative conditions has been reported. researchgate.net While specific examples using this compound are not detailed, the general methodology demonstrates the potential for such compounds to act as arylating agents in C-H activation contexts. Rhodium(III)-catalyzed C-H activation of a boronic acid with an aryl azide (B81097) has also been developed to synthesize carbazole (B46965) derivatives, showcasing another pathway where the boronic acid group directs C-H functionalization. researchgate.net

Functionalization via Organometallic Reagents Derived from this compound (e.g., Lithium, Magnesium, Zinc)

The boronic acid group itself is typically synthesized by trapping a highly reactive organometallic species with a borate ester. rsc.org This fundamental reactivity can be conceptually reversed or extended. While this compound is the product of such a reaction, the precursor organometallic reagent—an organolithium or Grignard (organomagnesium) reagent derived from the corresponding di-halogenated pyridine—is a key intermediate. These organolithium or organomagnesium species, and potentially related organozinc reagents, are powerful nucleophiles for a wide range of transformations beyond just borylation, allowing for the introduction of various other functional groups. The synthesis of boronic acids often involves the reaction of an organolithium or Grignard reagent with an electrophilic boron source like triisopropyl borate or trimethyl borate at low temperatures. rsc.org This underlying synthetic route highlights the accessibility of potent organometallic intermediates from the same precursors used to generate this compound.

Derivatization Reactions of the Pyridine Core

The pyridine core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive centers for derivatization are the bromine atom at the 2-position and the methyl group at the 3-position. These moieties can be selectively functionalized to introduce new chemical entities and build molecular complexity.

Functionalization of the Bromine Moiety

The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl or heteroaryl partners, which are introduced in the form of their corresponding boronic acids or esters. The general applicability of the Suzuki-Miyaura reaction to bromo-pyridines makes it a cornerstone for the synthesis of biaryl and hetero-biaryl structures. mdpi.combeilstein-journals.orgmdpi.com

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the bromo-pyridine to a palladium(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates being coupled. nih.govresearchgate.net For electron-deficient heteroaryl boron derivatives, the rate of transmetalation can be slow, and protodeboronation can be a competing pathway. nih.gov

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from similar 2-bromopyridine (B144113) derivatives. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base like potassium carbonate or potassium phosphate (B84403) in a solvent mixture such as dioxane/water or toluene. mdpi.combeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Pyridine Derivatives

| Bromo-Pyridine Substrate | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | Good to Excellent |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified |

Reactions at the Methyl Group

The methyl group at the 3-position of the pyridine ring is also amenable to functionalization, primarily through oxidation and halogenation reactions. These transformations provide pathways to introduce carboxylic acid or halomethyl functionalities, which can be further elaborated.

Oxidation: The methyl group of methylpyridines can be oxidized to a carboxylic acid group. researchgate.net This transformation typically requires strong oxidizing agents. However, methods utilizing molecular oxygen in the presence of catalysts like N-bromosuccinimide (NBS) under photoirradiation have been developed for the oxidation of methyl groups on aromatic nuclei. researchgate.net The reaction is believed to proceed via a radical mechanism involving the formation of a hydroperoxide intermediate. researchgate.net While this reaction is general for methylarenes, the electronic nature of the pyridine ring and the presence of other substituents, such as the bromo and boronic acid groups, would likely influence the reaction conditions required.

Halogenation: The methyl group can undergo free-radical halogenation. wikipedia.orgpearson.com This reaction is typically initiated by UV light or a radical initiator and allows for the introduction of one or more halogen atoms. wikipedia.orgucr.eduyoutube.com For instance, the side-chain fluorination of 3-methylpyridine (B133936) can be achieved by reaction with hydrogen fluoride (B91410) and chlorine in the liquid phase, yielding products such as 3-(trifluoromethyl)pyridine (B54556) and 3-(chlorodifluoromethyl)pyridine. google.com Selective side-chain chlorination of methylpyridines can also be achieved. youtube.com The selectivity of the halogenation (mono-, di-, or tri-halogenation) can often be controlled by the reaction conditions, including the stoichiometry of the halogenating agent. wikipedia.org It is important to note that under certain conditions, halogenation of the pyridine ring itself can compete with side-chain halogenation. youtube.comnih.govnsf.gov The presence of the bromo and boronic acid groups on the pyridine ring would be expected to influence the regioselectivity of further halogenation.

Applications of 2 Bromo 3 Methylpyridine 5 Boronic Acid in Complex Molecule Synthesis

Synthesis of Biaryl and Heterobiaryl Compounds

2-Bromo-3-methylpyridine-5-boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a powerful method for synthesizing biaryl and heterobiaryl scaffolds, which are prevalent in many biologically active compounds and functional materials. The boronic acid functional group serves as the organoboron component that, in the presence of a palladium catalyst and a base, couples with an organohalide.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates under mild conditions, and it is tolerant of various functional groups. This makes pyridine-containing boronic acids like this compound particularly useful for creating complex heterocyclic structures.

Construction of Substituted Pyridine (B92270) Derivatives

A primary application of this boronic acid and its analogs is the construction of highly substituted pyridine derivatives. By coupling the pyridine core with various aryl or heteroaryl halides, chemists can introduce diverse substituents onto the pyridine ring, leading to a vast library of novel compounds.

For instance, in a study focused on creating potent kinase inhibitors, a close structural analog, 5-bromo-3-iodopyridin-2-amine, was successfully coupled with 3,4,5-trimethoxyphenylboronic acid. This Suzuki reaction, catalyzed by Pd(PPh₃)₄ with aqueous sodium carbonate as the base, yielded 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine, a key intermediate for more complex biologically active molecules, in an 80% yield acs.org. This reaction highlights the utility of bromo-substituted pyridines in building complex, functionalized heterocyclic systems.

Similarly, research on the synthesis of novel pyridine-based derivatives has utilized 5-bromo-2-methylpyridin-3-amine (B1289001), another close analog, in Suzuki cross-coupling reactions with a variety of arylboronic acids. These reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium phosphate (B84403) as the base, produced a range of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields mdpi.com.

Below is a table summarizing the synthesis of various substituted pyridine derivatives using an analog of the target compound, demonstrating the typical reaction outcomes.

| Arylboronic Acid Partner | Resulting Pyridine Derivative | Catalyst | Base | Solvent | Yield |

| 4-Methylphenylboronic acid | N-[2-Methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 75% |

| 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 72% |

| 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85% |

| 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 81% |

| 4-Fluorophenylboronic acid | N-[5-(4-Fluorophenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 83% |

This data is derived from the Suzuki cross-coupling reactions of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. mdpi.com

Formation of Conjugated Systems

The pyridine moiety, when incorporated into larger molecular structures through reactions involving this compound, can contribute to the formation of conjugated systems. These systems, characterized by alternating single and multiple bonds, are fundamental to the fields of materials science and electronics due to their unique optical and electronic properties. Polymers such as poly(p-phenylene vinylene) (PPV) and its derivatives are examples of conjugated systems that are investigated for applications in light-emitting diodes (LEDs) and photovoltaics. The synthesis of such polymers can be achieved through various coupling reactions where boronic acids are potential monomers. While direct synthesis of PPV derivatives using this compound is not prominently documented, the principles of Suzuki and other cross-coupling reactions are central to the synthesis of the building blocks for these materials.

Role as a Building Block in Drug Discovery and Development

Boronic acids are recognized as privileged structures in medicinal chemistry and drug discovery. Their ability to act as versatile synthetic intermediates makes them invaluable tools for constructing complex molecules with potential therapeutic applications nih.gov. The boronic acid group can serve as a pharmacophore itself or be replaced in later synthetic steps. This compound, combining a reactive boronic acid group with a functionalizable bromo-substituted pyridine ring, is a prime example of such a building block.

Precursor to Biologically Active Molecules

This compound serves as a precursor for a wide array of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the ability to introduce further complexity via the boronic acid and bromo functionalities allows for the exploration of vast chemical space. For example, the synthesis of 3,5-diaryl-2-aminopyridine derivatives as inhibitors for Activin-receptor like kinase 2 (ALK2) utilized a bromo-iodopyridine starting material that underwent sequential Suzuki couplings acs.org. This demonstrates how the step-wise functionalization of a halogenated pyridine core, a process for which this compound is well-suited, can lead to the generation of potent and selective kinase inhibitors.

Synthesis of Pyridinylimidazole-Type Kinase Inhibitors

Pyridinylimidazole-based compounds are a well-established class of inhibitors for p38 mitogen-activated protein (MAP) kinases, which are implicated in inflammatory diseases. The synthesis of analogs of these inhibitors often relies on cross-coupling strategies to construct the core biaryl structure. In the development of motor-neuron-protecting agents, a structural analog, 2-amino-3-methylpyridine-5-boronic acid pinacol (B44631) ester, was utilized as a key building block in Suzuki couplings to generate a library of MAP4 kinase inhibitor analogs nih.gov. This highlights the direct applicability of methyl-substituted pyridine boronic acids in the synthesis of potent kinase inhibitors. The final compounds were evaluated for their ability to protect neurons from stress, showcasing the importance of these building blocks in developing treatments for neurodegenerative diseases.

Intermediate in Pharmaceutical Synthesis

The utility of this compound and its derivatives extends to their role as intermediates in the synthesis of established pharmaceuticals. The Suzuki coupling reaction is a frequently employed transformation in the manufacturing routes of many modern drugs. For example, the synthesis of Vemurafenib, a BRAF enzyme inhibitor used to treat melanoma, involves a synthetic pathway where a key step is a Suzuki coupling to form a bond between a chlorophenyl group and a pyrrolo[2,3-b]pyridine core. While the exact reagents differ, this demonstrates the industrial relevance of coupling reactions involving pyridine-like heterocycles to construct the carbon skeleton of complex drug molecules.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the application of this compound in the field of polymer and material science. Literature detailing its use in the synthesis of polymers, including data on the properties of such materials, is not publicly available.

Therefore, the section on "Contributions to Polymer and Material Science" cannot be completed at this time.

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies of 2-Bromo-3-methylpyridine-5-boronic Acid and its Derivatives

Density Functional Theory (DFT) has become an indispensable tool for examining the structural and electronic features of molecules like this compound and its derivatives. niscpr.res.in By calculating the electron density of a system, DFT can accurately predict its molecular geometry, vibrational frequencies, and various electronic properties that govern its stability and reactivity. niscpr.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. niscpr.res.in

For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these orbital energies. niscpr.res.in In a typical analysis of a related compound like 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO was found to be delocalized across the entire molecule, while the LUMO was similarly distributed. nih.gov This distribution is crucial for understanding charge transfer within the molecule. The calculated HOMO-LUMO energy gap for this analog was 2.3591 eV, indicating its relative stability. nih.gov

| Parameter | Energy (eV) - Representative Data for a Bromo-Pyridine Derivative nih.gov |

|---|---|

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule with a large gap. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the electronic distribution in a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, such as the areas around the nitrogen atom in the pyridine ring. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net This analysis is critical for understanding intermolecular interactions and predicting how the molecule will engage with other reagents. nih.gov

| Global Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Measures the propensity to accept electrons. |

Computational modeling is a powerful method for elucidating the complex mechanisms of reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com DFT calculations can be used to map the entire energy profile of the reaction, including the structures of reactants, transition states, intermediates, and products. mdpi.comnih.gov

For the Suzuki-Miyaura reaction, modeling can provide insights into the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the Carbon-Bromine bond of the pyridine ring.

Transmetalation: The crucial step where the methyl-pyridine group is transferred from the boronic acid to the palladium center. Computational studies can explore the structure of key intermediates, such as arylpalladium(II) boronate complexes, which are often elusive and difficult to characterize experimentally. nih.gov

Reductive Elimination: The final step where the new Carbon-Carbon bond is formed, and the palladium catalyst is regenerated.

By comparing the energy barriers of different potential pathways, computational studies can help explain observed product distributions and regioselectivity, offering a level of mechanistic detail that is often inaccessible through experimental means alone. mdpi.com

Advanced Spectroscopic Characterization (Excluding basic compound identification)

Beyond routine structural verification, advanced spectroscopic techniques are employed to study the dynamic behavior of this compound in chemical reactions.

The identification of transient intermediates is key to understanding reaction mechanisms. In the context of Suzuki-Miyaura coupling, pre-transmetalation intermediates involving Pd-O-B linkages are critical but often short-lived. nih.gov Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect these species. For example, studies on related systems have utilized ³¹P NMR to observe new signals corresponding to palladium-phosphine complexes that incorporate the boronic acid, providing evidence for the structure of these intermediates. nih.gov

Furthermore, Electrospray Ionization Mass Spectrometry (ESI-MS) has proven effective in observing intermediates in the catalytic cycle. By carefully analyzing the mass spectra of the reaction mixture over time, species corresponding to oxidative addition products and other palladium-containing complexes can be detected, confirming their presence on the reaction pathway. nih.gov